Home > Products > Screening Compounds P92064 > [1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone
[1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone -

[1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone

Catalog Number: EVT-5158621
CAS Number:
Molecular Formula: C22H29F2N3O3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SCH 351125 (1)

    Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding (Ki = 2 nM). It exhibits subnanomolar activity in blocking viral entry and demonstrates excellent antiviral potency against various primary HIV-1 viral isolates. SCH 351125 has shown good oral bioavailability in preclinical studies and has entered human clinical trials as a potential therapeutic agent for treating HIV-1 infection. [, ]

    Relevance: SCH 351125 shares the core 1,4'-bipiperidine scaffold with 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. The key difference lies in the substitution pattern on the piperidine rings. While SCH 351125 features an oxime ether and a substituted pyridinecarbonyl group, the target compound has a 2,4-difluorobenzoyl and a morpholinocarbonyl substituent. Despite these variations, the shared scaffold suggests potential exploration of CCR5 antagonism for 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. [, ]

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide

    Compound Description: This compound served as the initial lead compound in a study that led to the discovery of SCH 351125 as an orally bioavailable human CCR5 antagonist for the treatment of HIV-1 infection. []

    Relevance: This compound, like SCH 351125, shares the core 1,4'-bipiperidine scaffold with 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Similar to SCH 351125, it features substitutions on the piperidine rings, including an oxime ether, a substituted pyridinecarbonyl group, and a methyl group. The presence of this compound as a lead structure in a series of CCR5 antagonists further suggests the potential for 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine to exhibit similar activity. []

4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one

    Compound Description: This compound, a 3,4-dihydroisoquinolin-1-one-4-carboxamide derivative, emerged as a lead compound in the development of novel poly(ADP-ribose) polymerase (PARP) inhibitors. []

    Relevance: This compound features a 1,4'-bipiperidine moiety within its structure, directly linked to a carbonyl group. This structural motif is also present in 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. While the target compound lacks the isoquinoline core and has additional substituents on the piperidine rings, the shared bipiperidine-carbonyl fragment highlights a common structural feature, suggesting potential for exploring PARP inhibitory activity for 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. []

Properties

Product Name

[1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone

IUPAC Name

[1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone

Molecular Formula

C22H29F2N3O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C22H29F2N3O3/c23-17-1-2-19(20(24)15-17)22(29)26-9-5-18(6-10-26)25-7-3-16(4-8-25)21(28)27-11-13-30-14-12-27/h1-2,15-16,18H,3-14H2

InChI Key

ZIBCFARVRSCOBU-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.